molecular formula C10H13NO B1321672 Chroman-6-ylmethylamine CAS No. 55746-21-9

Chroman-6-ylmethylamine

Cat. No. B1321672
CAS RN: 55746-21-9
M. Wt: 163.22 g/mol
InChI Key: IVHMTTRMDOTDKZ-UHFFFAOYSA-N
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Description

Chroman-6-ylmethylamine, also known as 2-(6-Chromanmethylamino)ethylamine, is a synthetic compound that belongs to the amine group. It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .


Molecular Structure Analysis

The molecular formula of Chroman-6-ylmethylamine is C10H13NO . Its molecular weight is 163.22 g/mol .


Chemical Reactions Analysis

Chroman-6-ylmethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage .


Physical And Chemical Properties Analysis

Chroman-6-ylmethylamine has a molecular weight of 163.22 g/mol . It is a synthetic drug that belongs to the amine group.

Scientific Research Applications

Organocatalysis in Stereoselective Synthesis

Chroman-6-ylmethylamine derivatives, such as chroman-2-ones and chromanes, are synthesized using organocatalytic domino reactions. These compounds are crucial for creating enantio- and diastereoselective products, which are essential in developing pharmaceuticals with specific biological activities. The process involves Michael/hemiacetalization reactions followed by PCC oxidation and dehydroxylation .

Pharmacological Research

The chromane scaffold, which can be derived from Chroman-6-ylmethylamine, is found in many natural products and synthetic molecules. These structures often exhibit unique biological and pharmacological activities, including antineoplastic, antiherpetic, and inhibitive activities against various enzymes and viruses .

Development of Functional Carbohydrates

Research into functional carbohydrates involves the use of enzymes that can be derived from or interact with Chroman-6-ylmethylamine. These enzymes play a role in the production of rare sugars and have applications in the health food industry. The development of these enzymes contributes to new enzymatic technologies and applications in the functional carbohydrate field .

Enzymology and Molecular Modification

The study of enzymes related to functional carbohydrates, which may involve Chroman-6-ylmethylamine, focuses on their enzymatic characterization and molecular modification. This research is pivotal for understanding catalytic mechanisms and industrial applications, particularly in the synthesis of diverse glycan structures .

Synthetic Organic Chemistry

Chroman-6-ylmethylamine is used in synthetic organic chemistry to create complex molecules with the synthetically useful nitro group. Its derivatives are integral to the synthesis of complex organic molecules, which are foundational in creating new materials and chemicals with specific properties .

Natural Product Synthesis

The compound plays a significant role in the synthesis of natural product analogs. These analogs are crucial for studying the structure-activity relationships of natural products and for developing new drugs that mimic natural substances .

Biotechnological Applications

In biotechnology, Chroman-6-ylmethylamine derivatives are used to engineer novel biochemical pathways. This can lead to the production of new biomolecules with potential applications in medicine, agriculture, and environmental management .

Food Science and Nutrition

The compound’s derivatives are researched for their potential use in food science and nutrition. They could be used to enhance the nutritional value of food products or to develop new food additives that improve health outcomes .

Safety And Hazards

Chroman-6-ylmethylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-dihydro-2H-chromen-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHMTTRMDOTDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594452
Record name 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-6-ylmethylamine

CAS RN

55746-21-9
Record name 3,4-Dihydro-2H-1-benzopyran-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55746-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine
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